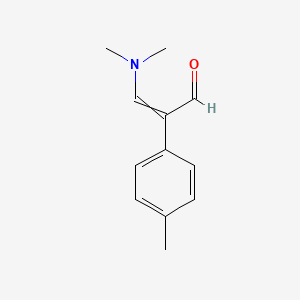

3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde

説明

3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde is an α,β-unsaturated aldehyde characterized by a dimethylamino group at the 3-position and a p-tolyl (para-methylphenyl) substituent at the 2-position of the acrylaldehyde backbone. This compound’s structure combines electron-donating (dimethylamino) and moderately electron-donating (p-tolyl) groups, which influence its electronic properties, reactivity, and applications in organic synthesis. The aldehyde moiety renders it highly reactive in condensation reactions (e.g., Knoevenagel, aldol), while the dimethylamino group enhances solubility in polar solvents and may act as a directing group in catalytic transformations. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of 189.26 g/mol (inferred from structural analogs in and ).

The compound is structurally related to intermediates used in pharmaceuticals, agrochemicals, and materials science, where its conjugated system enables applications in photochemistry and as a ligand precursor.

特性

分子式 |

C12H15NO |

|---|---|

分子量 |

189.25 g/mol |

IUPAC名 |

3-(dimethylamino)-2-(4-methylphenyl)prop-2-enal |

InChI |

InChI=1S/C12H15NO/c1-10-4-6-11(7-5-10)12(9-14)8-13(2)3/h4-9H,1-3H3 |

InChIキー |

HCAFJKINDHGUDS-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C(=CN(C)C)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde typically involves the reaction of p-tolualdehyde with dimethylamine and an appropriate acrylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

化学反応の分析

Types of Reactions

3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

- p-Toluic acid

Reduction: 3-(Dimethylamino)-2-(p-tolyl)propanol

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acrylaldehyde moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

2-(3-Chlorophenyl)-3-(dimethylamino)acrylaldehyde ()

- Structure : Chlorophenyl group replaces p-tolyl.

- Molecular Weight : 209.67 g/mol.

- Key Differences :

- Electron Effects : The chloro substituent is electron-withdrawing, reducing electron density in the aromatic ring compared to p-tolyl’s methyl group. This increases electrophilicity at the aldehyde, enhancing reactivity toward nucleophiles.

- Physical Properties : Higher logP (XLogP3 = 2.4 vs. ~2.0 for p-tolyl analog) due to chlorine’s hydrophobicity.

- Applications : Likely used in halogenated intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

3-(Dimethylamino)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acrylaldehyde O-methyloxime ()

- Structure : Incorporates a nitro-pyrazole heterocycle and oxime group.

- Key Differences: Electronic Effects: The nitro group is strongly electron-withdrawing, polarizing the pyrazole ring and altering conjugation pathways. Applications: Likely serves as a ligand or bioactive compound due to heterocyclic and nitro functionalities.

(E)-3-(4-(2-(Dimethylamino)ethoxy)-3-methoxyphenyl)-1-(p-tolyl)prop-2-en-1-one ()

- Structure : Ketone replaces aldehyde; ethoxy and methoxy groups added.

- Key Differences: Reactivity: The ketone is less electrophilic than an aldehyde, reducing susceptibility to nucleophilic attack but improving stability under acidic conditions. Solubility: Ethoxy and methoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol). Applications: Used in chalcone-based pharmaceuticals or photoresponsive materials.

Functional Group Comparisons

Dimethylamino-Containing Co-initiators ()

- Ethyl 4-(dimethylamino)benzoate vs. 2-(dimethylamino)ethyl methacrylate: Reactivity: The benzoate exhibits higher reactivity in polymerization due to conjugation between the aromatic ring and ester group, whereas the methacrylate’s vinyl group enables radical polymerization. Implications for Acrylaldehydes: Substituent position (para vs. sidechain) significantly affects electron distribution and reactivity.

Perfluorinated Dimethylamino Compounds ()

- Example: N-[3-(Dimethylamino)propyl]-perfluorooctanesulfonamide.

- Key Differences :

- Lipophilicity : Fluorinated chains drastically increase hydrophobicity and thermal stability.

- Applications : Used as surfactants or flame retardants, contrasting with acrylaldehydes’ roles in synthesis.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Reactivity Profile |

|---|---|---|---|---|---|

| 3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde | C₁₂H₁₅NO | 189.26 | p-tolyl, dimethylamino | ~2.0 | High (aldehyde, conjugation) |

| 2-(3-Chlorophenyl)-3-(dimethylamino)acrylaldehyde | C₁₁H₁₂ClNO | 209.67 | 3-chlorophenyl | 2.4 | Very high (electron-deficient) |

| 3-(Dimethylamino)-2-(nitropyrazole)acrylaldehyde oxime | C₁₁H₁₆N₆O₃ | 280.29 | nitro-pyrazole, oxime | ~1.8 | Moderate (chelation potential) |

生物活性

3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its structure, featuring a dimethylamino group and a p-tolyl group attached to an acrylaldehyde backbone, contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H15N

- Molecular Weight : 175.23 g/mol

- Structural Features :

- Dimethylamino group: Enhances nucleophilicity and reactivity.

- p-Tolyl group: Influences electronic properties and steric effects.

Preliminary studies indicate that 3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde interacts with various biological targets, primarily through its ability to form adducts with nucleophiles. This property is essential for its potential use as a pharmacological agent.

In Vitro Studies

Research has demonstrated that compounds structurally similar to 3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde exhibit significant biological activity:

- Dopamine Transporter Inhibition : A series of derivatives have shown high-affinity binding at the dopamine transporter (DAT), suggesting potential applications in treating neurological disorders such as Parkinson's disease and cocaine addiction .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, making them candidates for further development in treating infections.

Case Study 1: Dopamine Uptake Inhibitors

A study synthesized eight 2-substituted 3-tolyltropane derivatives, revealing that the presence of a tolyl group enhances binding affinity at the DAT. The findings suggest that structural modifications can lead to compounds with varying potencies and behavioral effects similar to cocaine .

Case Study 2: Antimicrobial Testing

Research into similar acrylaldehyde derivatives has shown promising results against various bacterial strains. These studies highlight the potential of such compounds in developing new antimicrobial agents.

Comparative Analysis Table

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde | Potential DAT inhibitor; antimicrobial properties | Unique structural features enhance reactivity |

| 3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Used in Michael addition reactions | Exhibits different electronic properties |

| (Z)-3-Chloro-3-(p-tolyl)acrylaldehyde | Enhanced reactivity due to halogen presence | Potential for further functionalization |

| (E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde | Exhibits different electronic properties | Structural analog with distinct biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。